Alpelisib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

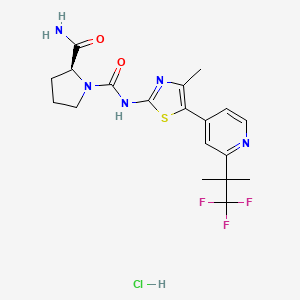

C19H23ClF3N5O2S |

|---|---|

Molecular Weight |

477.9 g/mol |

IUPAC Name |

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide;hydrochloride |

InChI |

InChI=1S/C19H22F3N5O2S.ClH/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28;/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29);1H/t12-;/m0./s1 |

InChI Key |

HJNPFZMOUFLFRE-YDALLXLXSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Alpelisib Hydrochloride: A Technical Guide to the First-in-Class PI3Kα-Specific Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpelisib, marketed as Piqray® and Vijoice®, is a pioneering, orally bioavailable small molecule inhibitor that selectively targets the alpha-isoform of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit, p110α.[1][2][3] Activating mutations in the PIK3CA gene, which encodes p110α, are among the most common oncogenic drivers in human cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] This hyperactivation of the PI3K/AKT/mTOR signaling pathway promotes uncontrolled cell growth, proliferation, and survival.[6] Alpelisib's specificity for the α-isoform offers a targeted therapeutic approach, leading to its approval for the treatment of PIK3CA-mutated advanced or metastatic breast cancer and PIK3CA-Related Overgrowth Spectrum (PROS).[1][7][8] This guide provides a comprehensive technical overview of alpelisib, including its mechanism of action, preclinical and clinical data, relevant experimental protocols, and mechanisms of resistance.

Mechanism of Action and Signaling Pathway

Alpelisib functions as an α-isoform-specific inhibitor of Class I PI3K.[2][9] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[10][11] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10][12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation.[10][12]

In cancers with PIK3CA mutations, the p110α subunit is constitutively active, leading to constant production of PIP3 and aberrant downstream signaling, independent of upstream growth factor stimulation.[2] Alpelisib selectively binds to the p110α catalytic subunit, blocking its kinase activity and thereby preventing the conversion of PIP2 to PIP3. This action effectively shuts down the hyperactive signaling cascade in PIK3CA-mutated cells. Preclinical data have demonstrated that alpelisib's inhibitory concentration (IC50) is approximately 50 times lower for the p110α isoform compared to the β, δ, and γ isoforms, highlighting its specificity.[2][9][13]

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Alpelisib's Point of Inhibition.

Quantitative Preclinical and Clinical Data

Alpelisib's efficacy has been extensively evaluated in both preclinical models and major clinical trials.

Table 1: Preclinical and Pharmacokinetic Data for Alpelisib

| Parameter | Value | Context/Source |

| Selectivity | ~50-fold higher for p110α vs β, δ, γ | Preclinical enzyme assays[2][13] |

| IC50 (in vitro) | 0.313 µM to 1.54 µM | In colorectal cancer cell lines (monotherapy)[14] |

| Time to Peak (Tmax) | 2–4 hours | Phase Ib study (combination therapy)[15] |

| Half-life (t1/2) | 8 to 9 hours (mean) | DrugBank[1] |

| 17.5 ± 5.9 hours | PK/PD Review[13][16] | |

| Volume of Distribution (Vd) | 114 L (at steady state) | DrugBank[1] |

| Plasma Protein Binding | 89% | DrugBank[1] |

| Metabolism | Primarily via hydrolysis; also by CYP3A4 | DrugBank[1] |

| Elimination | 81% in feces, 14% in urine | DrugBank[1] |

Table 2: Key Efficacy Data from Pivotal Clinical Trials

| Trial Name | Patient Population | Treatment Arms | Primary Endpoint & Result |

| SOLAR-1 (Phase III) | HR+/HER2-, PIK3CA-mutated, advanced breast cancer, progressed on/after aromatase inhibitor | 1. Alpelisib + Fulvestrant2. Placebo + Fulvestrant | Median Progression-Free Survival (PFS): 1. 11.0 months2. 5.7 months(HR 0.65; p=0.00065)[5][17] |

| Median Overall Survival (OS): 1. 39.3 months2. 31.4 months(HR 0.86; Not statistically significant)[18] | |||

| BYLieve (Phase II) | HR+/HER2-, PIK3CA-mutated, advanced breast cancer, progressed on/after CDK4/6 inhibitor + AI | Alpelisib + Fulvestrant | Patients alive without progression at 6 months: 53.8%[19] |

| EPIK-P1 (Real-World) | Pediatric and adult patients with severe PIK3CA-Related Overgrowth Spectrum (PROS) | Alpelisib | Response Rate (≥20% reduction in target lesion volume): 27% (10/37 patients)[8] |

Experimental Protocols

Evaluating the activity of PI3K inhibitors like alpelisib involves a range of biochemical and cell-based assays.

Biochemical PI3Kα Activity Assay

This protocol measures the direct inhibitory effect of alpelisib on the kinase activity of recombinant PI3Kα.

Principle: The assay quantifies the product of the kinase reaction, either PIP3 or ADP. Luminescence-based methods like the ADP-Glo® Kinase Assay are common.[20] In this format, PI3Kα kinase activity leads to the production of ADP from ATP. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

Methodology:

-

Reagents: Recombinant PI3Kα (p110α/p85α) enzyme, lipid substrate (e.g., PIP2), ATP, assay buffer, alpelisib (or test compound), and a detection kit (e.g., ADP-Glo®).[20][21]

-

Procedure: a. Prepare serial dilutions of alpelisib in assay buffer. b. In a 96- or 384-well plate, add the PI3Kα enzyme, lipid substrate, and alpelisib dilutions. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and deplete unused ATP by adding the ADP-Glo® Reagent. Incubate for 40 minutes. e. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. f. Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the alpelisib concentration and fit to a dose-response curve to calculate the IC50 value.

Figure 2: General workflow for a biochemical PI3Kα activity assay.

Cell-Based Proliferation Assay (MTT/MTS)

This protocol assesses the effect of alpelisib on the viability and proliferation of cancer cell lines, particularly those with and without PIK3CA mutations.

Principle: The MTT (or similar MTS/XTT) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT) into a colored formazan product, which can be quantified by spectrophotometry. A decrease in color indicates reduced cell viability/proliferation.

Methodology:

-

Cell Culture: Culture PIK3CA-mutant (e.g., MCF-7, T47D) and PIK3CA-wildtype (e.g., MDA-MB-231) breast cancer cell lines.

-

Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[22] b. Treat the cells with serial dilutions of alpelisib or a vehicle control (DMSO). c. Incubate for a specified period (e.g., 72 hours).[22] d. Add the MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.[22] e. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[22] f. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Western Blot for Pathway Modulation

This protocol verifies that alpelisib inhibits the PI3K pathway within the cell by measuring the phosphorylation status of downstream proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both the total and phosphorylated forms of proteins like AKT and S6 ribosomal protein, one can determine if a drug has inhibited the signaling pathway.

Methodology:

-

Cell Treatment: Treat PIK3CA-mutant cells with alpelisib at various concentrations (e.g., around the IC50) for a short period (e.g., 2-6 hours).

-

Lysate Preparation: Lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[22]

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control like β-actin).[22] c. Wash and incubate with the appropriate HRP-conjugated secondary antibodies. d. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[22]

-

Data Analysis: Compare the band intensity of phosphorylated proteins in alpelisib-treated samples to the control samples. A significant decrease in the phospho-protein/total protein ratio indicates effective pathway inhibition.

Mechanisms of Resistance

Despite the initial efficacy of alpelisib, tumors can develop acquired resistance through various on-target and off-target mechanisms.

-

On-Target Resistance: Secondary mutations can emerge within the PIK3CA gene itself, specifically in the drug-binding pocket, which prevent alpelisib from effectively binding to and inhibiting the p110α subunit.[23][24]

-

Bypass Track Activation: Cancer cells can circumvent the PI3Kα blockade by activating parallel signaling pathways, such as the MAPK pathway (through KRAS or BRAF mutations), or by upregulating other receptor tyrosine kinases.[23]

-

Downstream Reactivation: Loss of the tumor suppressor PTEN, which normally antagonizes the PI3K pathway by dephosphorylating PIP3, can lead to pathway reactivation despite p110α inhibition.[23][25] Similarly, activating mutations in AKT1 can render the pathway independent of upstream PI3K signaling.[23][24]

Figure 3: Major categories of acquired resistance to alpelisib.

Clinical Considerations and Adverse Event Management

Alpelisib is approved by the FDA in combination with fulvestrant for HR+, HER2-, PIK3CA-mutated, advanced or metastatic breast cancer after progression on an endocrine-based regimen, and as a monotherapy for PROS.[7][8][26][27] The use of alpelisib is contingent on the detection of a PIK3CA mutation by an FDA-approved test.[7]

The toxicity profile of alpelisib is directly related to its on-target inhibition of the PI3K pathway, which is also crucial for normal glucose metabolism.

Table 3: Common and Severe Adverse Events Associated with Alpelisib

| Adverse Event | Incidence (All Grades) | Incidence (Grade 3-4) | Management Strategies |

| Hyperglycemia | >60% | ~30-37%[19] | Monitor fasting plasma glucose (FPG) and HbA1c before and during treatment.[28] May require diet modification, metformin, or other anti-hyperglycemic agents. Dose interruption or reduction may be necessary.[28][29] |

| Diarrhea | >50% | ~7% | Prophylactic antidiarrheal medication (e.g., loperamide). Ensure adequate hydration. Dose interruption or reduction for severe cases.[28][29] |

| Rash | >35% | ~10%[19] | Oral antihistamines and topical corticosteroids. Avoid sun exposure. |

| Nausea/Vomiting | >25% | <5% | Antiemetic medications and dietary adjustments.[29] |

| Fatigue | >20% | <5% | Patient education on energy conservation. |

| Stomatitis | >20% | <5% | Good oral hygiene, alcohol-free mouthwash. |

| Severe CutaneousAdverse Reactions (SCARs) | Rare | Reported | Includes Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). Permanently discontinue alpelisib.[30][31] |

| Hypersensitivity | Rare | ~0.7% | Includes anaphylaxis. Permanently discontinue alpelisib and provide supportive care.[30] |

Incidence percentages are approximate and based on data from the SOLAR-1 and BYLieve trials.[19][30][32]

Intensive monitoring and proactive management of these side effects are critical to maintaining patients on therapy and realizing the clinical benefits of alpelisib.[13]

Conclusion

Alpelisib hydrochloride represents a landmark achievement in precision oncology, offering the first targeted therapy for patients with PIK3CA-mutated cancers. Its high specificity for the p110α isoform provides a potent and clinically validated mechanism for inhibiting the oncogenic PI3K/AKT/mTOR pathway. While its efficacy is well-established, successful clinical application requires a deep understanding of its mechanism, careful patient selection through companion diagnostics, and proactive management of its on-target toxicities. Future research will continue to focus on overcoming resistance mechanisms and exploring novel combination strategies to further enhance the therapeutic potential of this important class of inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Alpelisib used for? [synapse.patsnap.com]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. genomeweb.com [genomeweb.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. FDA approves alpelisib for metastatic breast cancer | FDA [fda.gov]

- 8. FDA approves alpelisib for PIK3CA-related overgrowth spectrum | FDA [fda.gov]

- 9. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. onclive.com [onclive.com]

- 18. onclive.com [onclive.com]

- 19. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor (BYLieve): one cohort of a phase 2, multicentre, open-label, non-comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]

- 22. benchchem.com [benchchem.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. Development of Acquired Resistance in Alpelisib-treated Gastric Cancer Cells With PIK3CA Mutations and Overcoming Strategies | Anticancer Research [ar.iiarjournals.org]

- 26. FDA Approval Summary: Alpelisib Plus Fulvestrant for Patients with HR-positive, HER2-negative, PIK3CA-mutated, Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. FDA Approves Alpelisib for Metastatic Breast Cancer [accc-cancer.org]

- 28. Alpelisib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 29. What are the side effects of Alpelisib? [synapse.patsnap.com]

- 30. oncologynewscentral.com [oncologynewscentral.com]

- 31. Alpelisib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 32. Clinical Review - Alpelisib (Piqray) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Interplay of PIK3CA Gene Mutations and Alpelisib Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene is one of the most frequently mutated oncogenes in human cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. These mutations lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Alpelisib (BYL719), a specific inhibitor of the p110α isoform of PI3K encoded by the PIK3CA gene, has emerged as a targeted therapy for patients with PIK3CA-mutated cancers. This technical guide provides an in-depth overview of the relationship between PIK3CA mutations and Alpelisib sensitivity, summarizing key clinical data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Introduction: The PIK3CA Gene and its Role in Cancer

The PIK3CA gene encodes the p110α catalytic subunit of the Class IA phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a crucial role in intracellular signaling.[1][2] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. This initiates the PI3K/AKT/mTOR signaling cascade, which is pivotal for numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3]

Mutations in the PIK3CA gene are a common event in a variety of human cancers, including breast, colorectal, ovarian, and endometrial cancers.[4][5] These mutations are typically somatic, meaning they are acquired during a person's lifetime and are not inherited. The majority of these mutations are missense mutations clustered in two "hotspot" regions: exon 9, which codes for the helical domain, and exon 20, which codes for the kinase domain of the p110α protein.[5] These activating mutations result in a constitutively active PI3K enzyme, leading to aberrant and uncontrolled activation of the downstream signaling pathway, thereby promoting tumorigenesis.[4]

Alpelisib: A Targeted Inhibitor of PI3Kα

Alpelisib is an orally bioavailable, potent, and selective small-molecule inhibitor of the p110α isoform of PI3K.[2][6] Its mechanism of action involves binding to the catalytic site of p110α, thereby preventing the phosphorylation of PIP2 to PIP3. This targeted inhibition effectively blocks the downstream signaling of the PI3K/AKT/mTOR pathway in cells harboring PIK3CA mutations.[6] The specificity of Alpelisib for the p110α isoform is a key characteristic, as it minimizes off-target effects on other PI3K isoforms, potentially leading to a better safety profile compared to pan-PI3K inhibitors.[2]

Clinical Efficacy of Alpelisib in PIK3CA-Mutated Cancers

The clinical development of Alpelisib has been guided by a biomarker-driven approach, focusing on patient populations with tumors harboring PIK3CA mutations. The landmark phase III clinical trial, SOLAR-1, provided pivotal evidence for the efficacy of Alpelisib in combination with fulvestrant in postmenopausal women, and men, with HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer that had progressed on or after an aromatase inhibitor-based regimen.[3][5][7]

Summary of Key Clinical Trial Data

The following tables summarize the key efficacy data from the SOLAR-1 trial, demonstrating the significant clinical benefit of Alpelisib in the PIK3CA-mutant cohort.

Table 1: Progression-Free Survival (PFS) in the SOLAR-1 Trial [3][5][7]

| Cohort | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value |

| PIK3CA-Mutant | Alpelisib + Fulvestrant | 11.0 | 0.65 (0.50-0.85) | <0.001 |

| Placebo + Fulvestrant | 5.7 | |||

| PIK3CA-Non-Mutant | Alpelisib + Fulvestrant | 7.4 | 0.85 (0.58-1.25) | Not Significant |

| Placebo + Fulvestrant | 5.6 |

Table 2: Overall Response Rate (ORR) in the SOLAR-1 Trial (in patients with measurable disease) [2][5]

| Cohort | Treatment Arm | ORR (%) |

| PIK3CA-Mutant | Alpelisib + Fulvestrant | 35.7 |

| Placebo + Fulvestrant | 16.2 |

Differential Sensitivity of PIK3CA Mutations to Alpelisib

Preclinical studies have suggested that not all PIK3CA mutations confer the same degree of sensitivity to Alpelisib. While the presence of a hotspot mutation is a clear indicator for Alpelisib efficacy, emerging evidence suggests that the specific type and number of mutations may influence the treatment response.

Notably, studies have indicated that tumors with double PIK3CA mutations may exhibit increased sensitivity to PI3Kα inhibitors like Alpelisib.[8][9] This enhanced sensitivity is hypothesized to be due to a higher degree of pathway activation and dependence in these tumors. Further research is ongoing to fully elucidate the clinical implications of different PIK3CA mutation profiles on Alpelisib efficacy. Some studies in head and neck squamous cell carcinoma have suggested that kinase domain mutations (e.g., H1047R) might be associated with a worse progression-free survival compared to helical domain mutations when treated with Alpelisib.[4]

Experimental Protocols for Assessing Alpelisib Sensitivity

The following sections detail standardized experimental protocols for the preclinical evaluation of Alpelisib sensitivity in cancer cell lines harboring PIK3CA mutations.

PIK3CA Mutation Detection

Accurate identification of PIK3CA mutations is the first critical step.

Protocol for PIK3CA Mutation Detection using Next-Generation Sequencing (NGS):

-

Sample Preparation: Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma for circulating tumor DNA (ctDNA) analysis.

-

DNA Extraction: Extract genomic DNA from the prepared samples using a commercially available kit optimized for the sample type.

-

Library Preparation: Prepare a sequencing library from the extracted DNA. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. For targeted sequencing, use a panel of probes designed to capture the exons of the PIK3CA gene, particularly exons 9 and 20.

-

Sequencing: Perform sequencing on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the PIK3CA gene.

-

Annotate the identified variants to determine their potential functional impact.

-

Cell Viability Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Alpelisib.

Protocol:

-

Cell Seeding: Seed PIK3CA-mutant and wild-type cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Alpelisib (e.g., from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for a specified time (typically 2-4 hours).

-

Measurement: For MTT assays, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Western Blotting for PI3K Pathway Inhibition

Western blotting is used to assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway to confirm Alpelisib's on-target activity.

Protocol:

-

Cell Treatment and Lysis: Treat PIK3CA-mutant cells with Alpelisib at various concentrations for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6, S6).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Models

Xenograft models are used to evaluate the anti-tumor efficacy of Alpelisib in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject PIK3CA-mutant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer Alpelisib (e.g., by oral gavage) or a vehicle control daily.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Alpelisib.

Conclusion

The identification of activating mutations in the PIK3CA gene has paved the way for the development of targeted therapies such as Alpelisib. The strong correlation between the presence of these mutations and sensitivity to Alpelisib underscores the importance of a personalized medicine approach in oncology. The clinical data from the SOLAR-1 trial has firmly established the clinical benefit of Alpelisib in patients with PIK3CA-mutated HR+, HER2- advanced breast cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of Alpelisib sensitivity and to explore its potential in other cancer types harboring PIK3CA mutations. As our understanding of the molecular landscape of cancer deepens, the targeted inhibition of key driver pathways, as exemplified by the Alpelisib-PIK3CA story, will continue to be a cornerstone of modern cancer therapy.

References

- 1. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-crt.org [e-crt.org]

- 5. research.unipd.it [research.unipd.it]

- 6. icm.unicancer.fr [icm.unicancer.fr]

- 7. PIK3CA Mutation Assessment in HR+/HER2− Metastatic Breast Cancer: Overview for Oncology Clinical Practice | MDPI [mdpi.com]

- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 9. Double PIK3CA mutations in cis increase oncogenicity and sensitivity to PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Alpelisib Hydrochloride: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpelisib hydrochloride, a potent and selective inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). Alpelisib is a first-in-class oral therapy approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][2] This document will delve into the intricate mechanism of action of alpelisib within the PI3K/AKT/mTOR signaling pathway, present key quantitative data on its efficacy, and provide detailed experimental protocols for its preclinical evaluation. Visual diagrams are included to elucidate complex signaling cascades and experimental workflows.

Introduction: The PI3K/AKT/mTOR Pathway and the Significance of PIK3CA Mutations

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many human cancers.[4]

One of the most common mechanisms of PI3K pathway activation in cancer is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][5] These mutations lead to constitutive activation of PI3K, driving oncogenesis and promoting resistance to conventional therapies.[5] this compound was specifically developed to target this aberration.

This compound: Mechanism of Action

Alpelisib is an orally bioavailable, small-molecule inhibitor that selectively targets the p110α isoform of PI3K.[1][6][7][8] Its mechanism of action involves binding to the ATP-binding site of the p110α catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][9] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3] By inhibiting the PI3K/AKT/mTOR pathway, alpelisib effectively curtails the uncontrolled cell growth and proliferation driven by PIK3CA mutations.[5]

Quantitative Data on Alpelisib Efficacy

The efficacy of alpelisib has been demonstrated through both preclinical and clinical studies. Key quantitative data are summarized below.

In Vitro Potency and Selectivity

Alpelisib exhibits high potency against the p110α isoform of PI3K and selectivity over other isoforms.

| PI3K Isoform | IC50 (nM) | Reference |

| p110α | 5 | [6][7][8] |

| p110β | 1200 | [6][7] |

| p110δ | 290 | [6][7] |

| p110γ | 250 | [6][7] |

| p110α-H1047R (mutant) | 4 | [6] |

| p110α-E545K (mutant) | 4 | [6] |

Table 1: In Vitro Inhibitory Potency of Alpelisib Against PI3K Isoforms.

Cell-Based Activity

Alpelisib has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those harboring PIK3CA mutations.

| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | Mutant | 0.25 - 0.6 | [6] |

| T47D | Breast Cancer | Mutant | Not Specified | [10] |

| SKBR-3 | Breast Cancer | Wild-type | 1.57 ± 0.17 (as pyrotinib-resistant) | [11] |

| BT-474 | Breast Cancer | Mutant | Not Specified | [11] |

| JuA1 | Canine Hemangiosarcoma | Mutant (H1047L) | 11.26 (48h), 7.39 (72h) | [2][5] |

| JuB4 | Canine Hemangiosarcoma | Mutant (H1047L) | 19.62 (48h), 18.23 (72h) | [2][5] |

| Re21 | Canine Hemangiosarcoma | Wild-type | 52.85 (48h), 26.63 (72h) | [2][5] |

Table 2: Anti-proliferative Activity of Alpelisib in Cancer Cell Lines.

Clinical Efficacy: The SOLAR-1 Trial

The pivotal Phase III SOLAR-1 clinical trial evaluated the efficacy and safety of alpelisib in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer.

| Endpoint | Alpelisib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PIK3CA-mutant cohort) | 11.0 months | 5.7 months | 0.65 (0.50-0.85) | <0.001 | [12][13] |

| Overall Response Rate (PIK3CA-mutant cohort with measurable disease) | 35.7% | 16.2% | - | - | [12] |

Table 3: Key Efficacy Outcomes from the SOLAR-1 Trial in the PIK3CA-Mutant Cohort.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the activity of alpelisib.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of alpelisib on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well.[2]

-

Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Treatment: Replace the medium with fresh medium containing various concentrations of alpelisib (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) or a vehicle control (DMSO).[2][5]

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2][5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to assess the effect of alpelisib on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: Treat cells with alpelisib for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the use of PDX models to evaluate the anti-tumor activity of alpelisib in a more clinically relevant setting.

-

Tumor Implantation: Subcutaneously implant fresh tumor fragments (approximately 20-30 mm³) from a patient with a PIK3CA-mutated tumor into the flank of immunodeficient mice.[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer alpelisib orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth curves between the alpelisib-treated and control groups to determine the extent of tumor growth inhibition.

Mechanisms of Resistance to Alpelisib

Despite the clinical success of alpelisib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing strategies to overcome them.

-

Secondary Mutations in PIK3CA: Mutations in the drug-binding pocket of p110α can prevent alpelisib from effectively inhibiting the enzyme.

-

Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the MAPK pathway, can compensate for the inhibition of the PI3K pathway.

-

Loss of PTEN: Loss of the tumor suppressor PTEN, which counteracts PI3K activity, can lead to pathway reactivation and resistance.

Conclusion

This compound is a landmark targeted therapy that has significantly improved outcomes for patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer. Its selective inhibition of PI3Kα provides a potent and specific means of targeting a key oncogenic driver. The continued study of its mechanism of action, efficacy in different cancer types, and the development of strategies to overcome resistance will be critical in maximizing its clinical benefit. This guide provides a foundational resource for researchers and clinicians working to advance our understanding and application of this important therapeutic agent.

References

- 1. Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts - Conference Correspondent [conference-correspondent.com]

- 2. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | Anticancer effects of alpelisib on PIK3CA-mutated canine mammary tumor cell lines [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. novartis.com [novartis.com]

- 12. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]

- 14. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Alpelisib (BYL719): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of Alpelisib (BYL719), a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. Alpelisib has demonstrated significant antitumor activity in various preclinical models, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2][3] This document details the mechanism of action, key preclinical findings, and the experimental methodologies employed to characterize the efficacy and pharmacological profile of this targeted therapeutic agent.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Alpelisib is an orally bioavailable small molecule that specifically inhibits the alpha-isoform of the class I PI3K family.[1][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, aberrant activation of this pathway, often driven by activating mutations in PIK3CA, leads to uncontrolled cell proliferation and survival.[1][6]

Alpelisib selectively binds to the p110α subunit, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire downstream signaling cascade, including the mammalian target of rapamycin (mTOR), is suppressed, leading to an inhibition of tumor cell growth and survival.[1][5]

In Vitro Efficacy

The antitumor activity of Alpelisib has been extensively evaluated in a wide range of cancer cell lines. These studies have consistently demonstrated its potent and selective inhibition of PI3Kα, particularly in cell lines harboring PIK3CA mutations.

Biochemical and Cellular Potency

In cell-free biochemical assays, Alpelisib exhibits high potency against the p110α isoform of PI3K, with reported IC50 values in the low nanomolar range.[2][7][8] Its selectivity for p110α over other Class I PI3K isoforms (p110β, p110δ, and p110γ) is significant, which is believed to contribute to its manageable safety profile.[2][7][8] In cellular assays, Alpelisib effectively inhibits the phosphorylation of AKT, a key downstream marker of PI3K pathway activation.[7]

| Parameter | Value | Reference |

| p110α IC50 | ~5 nM | [7][8] |

| p110β IC50 | ~1200 nM | [8] |

| p110γ IC50 | ~250 nM | [8] |

| p110δ IC50 | ~290 nM | [8] |

| Cellular p-AKT IC50 | ~74 nM | [7] |

Anti-proliferative Activity in Cancer Cell Lines

Cell viability assays have been instrumental in demonstrating the anti-proliferative effects of Alpelisib across a panel of cancer cell lines with varying genetic backgrounds. A clear correlation has been observed between the presence of PIK3CA mutations and sensitivity to Alpelisib.

| Cell Line | Cancer Type | PIK3CA Status | Alpelisib IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Mutant | 0.225 - 0.53 | [8][9] |

| T47D | Breast Cancer | Mutant | 3.055 | [9] |

| Kasumi-1 | Leukemia | Not Specified | 0.44 | [8] |

| L-363 | Myeloma | Not Specified | 0.26 | [8] |

| MG63 | Osteosarcoma | Not Specified | 6-15 | [7] |

| HOS | Osteosarcoma | Not Specified | 6-15 | [7] |

In Vivo Efficacy in Xenograft Models

The antitumor efficacy of Alpelisib has been validated in vivo using various patient-derived and cell line-derived xenograft models in immunocompromised mice. These studies have demonstrated significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression.[7][10]

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude mice with HOS-MNNG xenografts | Osteosarcoma | 50 mg/kg, daily oral | Significantly reduced tumor volumes | [7] |

| C57Bl/6J mice with MOS-J xenografts | Osteosarcoma | 12.5 and 50 mg/kg, daily oral | Significantly reduced tumor volumes | [7] |

| Nude mice with MCF7 xenografts | Breast Cancer | 30 mg/kg + fulvestrant | Sustained tumor regression | [10] |

| Nude mice with HCC1500 xenografts | Breast Cancer | 30 mg/kg + fulvestrant | Sustained tumor regression | [10] |

Pharmacokinetics

Preclinical pharmacokinetic studies in rodents have shown that Alpelisib is orally bioavailable with a moderate terminal elimination half-life.[7][11] In mice, administration of Alpelisib in the diet resulted in a lower peak plasma concentration compared to oral gavage, but a similar half-life of approximately 1.5 hours.[11] In rats, a single intravenous dose of 1 mg/kg resulted in a half-life of 2.9 hours.[7]

| Species | Administration | Dose | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Reference |

| Mouse | Diet | 0.3 g/kg | 3.6 µM | ~1.5 h | [11] |

| Mouse | Oral Gavage | 3.60 mg/kg | 9.2 µM | ~1.5 h | [11] |

| Rat | Intravenous | 1 mg/kg | Not Reported | 2.9 h | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the preclinical development of Alpelisib.

In Vitro Kinase Assay

Protocol Summary:

-

Compound Preparation: A serial dilution of Alpelisib is prepared in a suitable solvent, typically DMSO.

-

Enzyme and Substrate Preparation: Recombinant PI3Kα enzyme and the substrate, PIP2, are prepared in a kinase reaction buffer.

-

Reaction Setup: Alpelisib dilutions are added to a multi-well plate, followed by the PI3Kα enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at room temperature.

-

Detection: The amount of PIP3 produced is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay.

-

Data Analysis: The percentage of inhibition is calculated for each Alpelisib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo)

Protocol Summary:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Alpelisib or a vehicle control (e.g., DMSO).[1]

-

Incubation: The cells are incubated for a period of 72 to 96 hours to allow for the assessment of anti-proliferative effects.[9]

-

Reagent Addition:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]

-

-

Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration of Alpelisib, and the IC50 value is determined.[9]

Western Blot Analysis of PI3K Pathway Activation

Protocol Summary:

-

Cell Treatment and Lysis: Cancer cells are treated with Alpelisib for a specified time. Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a method like the BCA assay.[1]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[5]

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, and a loading control like β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[5]

-

Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.[5]

In Vivo Xenograft Tumor Model

Protocol Summary:

-

Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups.

-

Drug Administration: Alpelisib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.[7]

-

Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

-

Endpoint Analysis: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowable size. At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

The preclinical development of Alpelisib (BYL719) has provided a strong rationale for its clinical investigation and subsequent approval for the treatment of PIK3CA-mutated cancers. The comprehensive in vitro and in vivo studies have clearly demonstrated its potent and selective inhibition of PI3Kα, leading to significant antitumor activity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of PI3K pathway inhibitors.

References

- 1. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. benchchem.com [benchchem.com]

- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpelisib Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpelisib, a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, represents a significant advancement in the targeted therapy of cancers harboring activating mutations in the PIK3CA gene.[1][2] Developed under the code name BYL-719, alpelisib is the first approved PI3K inhibitor for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key preclinical data for alpelisib hydrochloride, intended to support further research and development in the field of oncology.

Molecular Structure and Chemical Identity

This compound is the salt form of alpelisib, a derivative of 2-aminothiazole. Its chemical structure is characterized by a core thiazole ring linked to a pyridine moiety and a chiral pyrrolidine-1,2-dicarboxamide group.

Chemical Structure of Alpelisib: (Image of the chemical structure of alpelisib would be placed here in a full whitepaper)

Table 1: Chemical Identity of Alpelisib and this compound

| Identifier | Alpelisib | This compound |

| IUPAC Name | (2S)-N1-[4-Methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide[5] | (2S)-N1-[4-Methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide hydrochloride |

| Chemical Formula | C₁₉H₂₂F₃N₅O₂S[5] | C₁₉H₂₃ClF₃N₅O₂S[6] |

| Molecular Weight | 441.47 g/mol [5][7] | 477.93 g/mol [6] |

| CAS Number | 1217486-61-7[5][8] | 1584128-91-5[6] |

Physicochemical Properties

The physicochemical properties of alpelisib are crucial for its formulation, delivery, and pharmacokinetic profile. The hydrochloride salt is utilized to improve its pharmaceutical properties.

Table 2: Physicochemical Properties of Alpelisib

| Property | Value | Reference |

| Melting Point | ~208°C (by DSC) | [9] |

| pKa | 3.3 and 9.4 | [9] |

| Aqueous Solubility | Practically insoluble in water (0.02 mg/mL). pH-dependent: slightly soluble at pH 1 (3.42 mg/mL), insoluble at pH 3 and above (<0.09 mg/mL). | [9] |

| LogP | -0.02 | [10] |

| Appearance | White to almost white powder | [9] |

Mechanism of Action and Signaling Pathway

Alpelisib is a potent and selective inhibitor of the p110α catalytic subunit of Class I PI3K.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Activating mutations in the PIK3CA gene, which encodes p110α, lead to the hyperactivation of this pathway and are frequently observed in various cancers.[1] Alpelisib inhibits the kinase activity of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the reduced activation of downstream effectors, most notably the serine/threonine kinase AKT.

Preclinical Efficacy

In Vitro Kinase and Cell-Based Assays

Alpelisib demonstrates high potency and selectivity for the PI3Kα isoform over other Class I isoforms (p110β, p110δ, and p110γ).[11] It is also equipotent against the two most common PIK3CA somatic mutations, H1047R and E545K.[11]

Table 3: In Vitro Inhibitory Activity of Alpelisib

| Target | IC₅₀ (nM) | Reference |

| p110α (wild-type) | 5 | [11] |

| p110α (H1047R mutant) | ~4 | [11] |

| p110α (E545K mutant) | ~4 | [11] |

| p110β | 1200 | [11] |

| p110δ | 290 | [11] |

| p110γ | 250 | [11] |

| Akt Phosphorylation (in PI3Kα-transformed cells) | 74 ± 15 | [12] |

In Vivo Tumor Xenograft Models

In vivo studies using breast cancer xenograft models have demonstrated the anti-tumor efficacy of alpelisib, particularly in tumors with PIK3CA mutations.

Table 4: Representative In Vivo Efficacy of Alpelisib in a Breast Cancer Xenograft Model

| Cell Line | PIK3CA Status | Treatment | Dosage | Route | Outcome | Reference |

| HCC1954 | Mutated | Alpelisib + Trastuzumab | Not specified | Not specified | Significantly reduced tumor growth | [7] |

| UACC812, SUM190, MDA361 | HER2-amplified | Alpelisib (BYL719) | 50 mg/kg | Oral (daily) | Tumor growth inhibition | [8] |

Experimental Protocols

PI3Kα Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of PI3Kα by measuring the production of PIP3.

Methodology:

-

Reaction Setup: A reaction mixture containing the PI3Kα enzyme, the lipid substrate PIP2, and ATP is prepared in a 384-well plate.[10]

-

Inhibitor Addition: Serial dilutions of alpelisib are added to the reaction wells.[10]

-

Incubation: The reaction is incubated at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.[10]

-

Detection: A detection reagent mix containing a europium-labeled anti-GST antibody and a biotinylated-PIP3 tracer is added to the wells.[10]

-

Signal Measurement: The plate is read on an HTRF-compatible reader to measure the fluorescence signal, which is inversely proportional to the amount of PIP3 produced.

Cell-Based Akt Phosphorylation Assay (Western Blotting)

This assay is used to confirm the mechanism of action of alpelisib within a cellular context by assessing the phosphorylation status of the downstream effector, Akt.[10]

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., those with PIK3CA mutations) are cultured to a suitable confluency and then treated with varying concentrations of alpelisib for a defined period.

-

Cell Lysis: Following treatment, the cells are washed and then lysed to extract total proteins.[10]

-

Protein Quantification: The total protein concentration in the lysates is determined using a suitable method, such as a BCA assay.[10]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection: Following incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The ratio of p-Akt to total Akt is quantified to determine the inhibitory effect of alpelisib.

Cell Proliferation Assay

The effect of alpelisib on cell viability and proliferation is commonly assessed using assays such as the WST assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: After allowing the cells to adhere, they are treated with a range of alpelisib concentrations (e.g., 0 to 100 µM) for various time points (e.g., 24, 48, and 72 hours).[13]

-

Assay Reagent Addition: At the end of the incubation period, a WST (Water Soluble Tetrazolium salt) reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the WST reagent to a formazan dye by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength. The cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[13]

In Vivo Tumor Xenograft Study

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A suspension of human breast cancer cells (e.g., PIK3CA-mutant lines) is subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: Alpelisib is administered orally, typically on a daily basis, at a specified dose (e.g., 50 mg/kg).[8] The vehicle control group receives the formulation without the active drug.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetics

Pharmacokinetic studies in preclinical models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of alpelisib.

Table 5: Pharmacokinetic Parameters of Alpelisib in Rats

| Parameter | Value | Conditions | Reference |

| Half-life (t₁/₂) | 2.9 ± 0.2 h | 1 mg/kg, IV | [12] |

| Clearance | Low | Preclinical species | [14] |

| Volume of Distribution (Vss) | Moderate | Preclinical species | [14] |

| Oral Bioavailability | Good | Preclinical species | [14] |

| Protein Binding | ~89% (human plasma) | [2] |

Pharmacokinetic Analysis in Rats (UPLC-MS/MS)

Methodology:

-

Drug Administration: Alpelisib is administered to rats, typically via oral gavage or intravenous injection.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation: Proteins in the plasma samples are precipitated using a solvent like acetonitrile. An internal standard is added for quantification.[6][15]

-

UPLC-MS/MS Analysis: The supernatant is injected into a UPLC system coupled with a tandem mass spectrometer (MS/MS). Separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).[6][15]

-

Quantification: Alpelisib is quantified using multiple reaction monitoring (MRM) in positive ion mode.[6] A calibration curve is generated to determine the concentration of alpelisib in the plasma samples.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kα with a clear mechanism of action and demonstrated preclinical efficacy in PIK3CA-mutated cancer models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on PI3K pathway inhibitors and targeted cancer therapies. Further investigation into resistance mechanisms and combination strategies will continue to define the full therapeutic potential of alpelisib.

References

- 1. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jadpro.com [jadpro.com]

- 5. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Alpelisib in Rat Plasma by a Newly Developed UPLC-MS/MS Method: Application to a Drug-Drug Interaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacodynamics of Alpelisib: A Technical Guide for Cancer Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the pharmacodynamics of alpelisib, a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. Alpelisib has demonstrated significant antitumor activity in various cancer models, particularly in tumors harboring activating mutations in the PIK3CA gene. This document details its mechanism of action, presents quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for assessing its pharmacodynamic effects.

Mechanism of Action

Alpelisib is a small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K.[1][2] In normal cellular signaling, PI3K is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which promotes cell growth, proliferation, and survival.[4]

Mutations in the PIK3CA gene, which encodes the p110α subunit, are among the most common oncogenic alterations in human cancers, occurring in approximately 40% of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancers.[5][6] These mutations lead to constitutive activation of the PI3K pathway, driving tumor growth and resistance to therapies.[4] Alpelisib specifically binds to and inhibits the hyperactivated p110α, thereby blocking the downstream signaling cascade.[4][5] Preclinical studies have shown that alpelisib is approximately 50 times more selective for the α-isoform over the β, δ, and γ isoforms of PI3K.[2][7] This selectivity is thought to contribute to its manageable safety profile compared to pan-PI3K inhibitors.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data on the pharmacodynamic effects of alpelisib from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Activity of Alpelisib in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | Alpelisib IC50 (nM) | Reference |

| KPL4 | HER2+ Breast Cancer | Mutant | Not specified, but sensitive | [8] |

| HCC1954 | HER2+ Breast Cancer | Mutant | Not specified, but sensitive | [8] |

| BT-474 | HER2+ Breast Cancer | Mutant | Not specified, but sensitive | [5] |

| T47D | ER+ Breast Cancer | Mutant | Not specified, but sensitive | [5] |

| SKBR-3 | HER2+ Breast Cancer | Wild-Type | Not specified, but sensitive | [5] |

| MCF-7 | ER+ Breast Cancer | Mutant | Not specified, but less sensitive | [5] |

| PIK3CA-mutant cell lines | Breast Cancer | Mutant | 185 - 288 | [9] |

| PIK3CA-wildtype cell lines | Breast Cancer | Wild-Type | > 1000 | [9] |

| Various PIK3CA-mutant cell lines | Various Cancers | Mutant | ~4 | [4] |

Table 2: In Vivo Efficacy of Alpelisib in Xenograft Models

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| HCC1954 Xenograft | Alpelisib | Not specified | Significantly delayed tumor growth | [8][10] |

| PIK3CA-mutant Xenografts | Alpelisib | >270 mg/d equivalent | Statistically significant, dose-dependent | [11] |

| ER+/PIK3CA-mutant PDX | Alpelisib | Not specified | Comparable to taselisib | [12] |

| Adenoid Cystic Carcinoma PDX | Alpelisib | 25 mg/kg, oral | Not specified, but effective | [13] |

Table 3: Clinical Pharmacodynamics and Efficacy of Alpelisib

| Trial/Study | Cancer Type | Treatment Regimen | Key Pharmacodynamic/Efficacy Endpoint | Result | Reference |

| SOLAR-1 | HR+/HER2-, PIK3CA-mutant Advanced Breast Cancer | Alpelisib (300 mg/day) + Fulvestrant | Median Progression-Free Survival (PFS) | 11.0 months (vs. 5.7 months with placebo + fulvestrant) | [4] |

| SOLAR-1 | HR+/HER2-, PIK3CA-mutant Advanced Breast Cancer | Alpelisib (300 mg/day) + Fulvestrant | Overall Response Rate (ORR) | 26.6% (vs. 12.8% with placebo + fulvestrant) | [4] |

| Phase I/II Study | HER2- Metastatic Breast Cancer | Alpelisib (350 mg/day) + Nab-paclitaxel | Median PFS in PIK3CA-mutant patients | 11.9 months (vs. 7.5 months in wild-type) | [6][14] |

| Phase I/II Study | HER2- Metastatic Breast Cancer | Alpelisib (350 mg/day) + Nab-paclitaxel | ORR | 59% | [6][14] |

| Phase Ib Study | ER+ Metastatic Breast Cancer | Alpelisib (300 mg/day) + Letrozole | Clinical Benefit Rate in PIK3CA-mutant tumors | 44% | [9] |

Experimental Protocols

Detailed methodologies for key experiments to assess the pharmacodynamics of alpelisib are provided below.

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/AKT pathway following alpelisib treatment.

Materials:

-

Cancer cell lines of interest

-

Alpelisib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and other relevant pathway proteins)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system (e.g., digital imager or X-ray film)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of alpelisib or vehicle control for the desired duration.[15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis to separate proteins by size.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p-AKT) overnight at 4°C.[1][15]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][15]

-

Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.[1]

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[1]

Immunohistochemistry (IHC) for p-AKT in Tumor Tissues

This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues to assess the in vivo inhibition of AKT phosphorylation by alpelisib.

Materials:

-

FFPE tumor tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution to block endogenous peroxidase activity

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody (e.g., rabbit anti-phospho-AKT (Ser473))

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[17][18]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer to unmask the antigenic sites.[17][18]

-

Peroxidase Blocking: Incubate the sections in hydrogen peroxide to block endogenous peroxidase activity.[17]

-

Blocking: Apply a blocking buffer to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against p-AKT overnight at 4°C.[20]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody.[18]

-

Signal Amplification: Incubate with a streptavidin-HRP conjugate.[18]

-

Chromogenic Detection: Apply the DAB substrate to visualize the antibody binding (brown precipitate).[17]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.[17]

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.[17]

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of p-AKT staining.

In Vivo Xenograft Model for Efficacy Assessment

This protocol provides a general framework for evaluating the antitumor efficacy of alpelisib in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Alpelisib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

-

Treatment Administration: Administer alpelisib or vehicle control to the respective groups, typically via oral gavage, at a specified dose and schedule.[13]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).[13]

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC for pharmacodynamic markers).

-

Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

Alpelisib is a selective PI3Kα inhibitor with a well-defined mechanism of action that translates into significant antitumor activity in preclinical models and clinical settings, particularly in PIK3CA-mutated cancers. The pharmacodynamic effects of alpelisib can be robustly assessed using a variety of in vitro and in vivo techniques, including Western blotting and immunohistochemistry to measure the inhibition of the PI3K/AKT signaling pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and utilize this targeted therapy in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and biomarker results from phase I/II study of PI3K inhibitor alpelisib plus nab-paclitaxel in HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical and Biomarker Results from Phase I/II Study of PI3K Inhibitor Alpelisib plus Nab-paclitaxel in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]